3-Allyl-6-methoxyquinazoline-2,4(1H,3H)-dione
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Overview
Description
3-Allyl-6-methoxyquinazoline-2,4(1H,3H)-dione is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-6-methoxyquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and allyl bromide.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Catalysts: Catalysts such as potassium carbonate or sodium hydride may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-6-methoxyquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Allyl-6-methoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a similar structure.
6-Methoxyquinazoline: A derivative with a methoxy group at the 6-position.
3-Allylquinazoline: A derivative with an allyl group at the 3-position.
Uniqueness
3-Allyl-6-methoxyquinazoline-2,4(1H,3H)-dione is unique due to the presence of both allyl and methoxy groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
CAS No. |
194715-44-1 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
6-methoxy-3-prop-2-enyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C12H12N2O3/c1-3-6-14-11(15)9-7-8(17-2)4-5-10(9)13-12(14)16/h3-5,7H,1,6H2,2H3,(H,13,16) |
InChI Key |
ZVWSBHJIXDTJHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)N(C2=O)CC=C |
Origin of Product |
United States |
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